Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

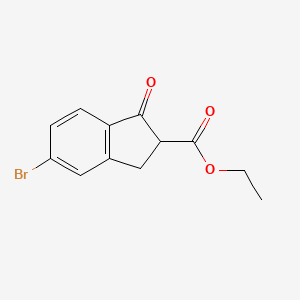

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester derivative featuring a bromine substituent at the 5-position of the indene core. This compound is structurally characterized by a fused bicyclic system with a ketone group at the 1-position and an ethyl ester at the 2-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and chiral catalysts. For example, its analogs have been utilized in the synthesis of 5-HT7 receptor agonists () and as substrates for stereoselective α-functionalization reactions (). The bromine atom enhances electrophilic reactivity, making it a valuable precursor for cross-coupling reactions (e.g., palladium-catalyzed transformations) .

Properties

CAS No. |

918299-40-8 |

|---|---|

Molecular Formula |

C12H11BrO3 |

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |

InChI |

InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-7-5-8(13)3-4-9(7)11(10)14/h3-5,10H,2,6H2,1H3 |

InChI Key |

OZRLEBRVAQMJNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting brominated product is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Substituent Variations: Halogen and Position

The electronic and steric effects of substituents significantly influence the reactivity and applications of indene carboxylates. Key comparisons include:

Key Insights :

- Bromine (5-position): The bulky, electron-withdrawing Br atom enhances stability in palladium-mediated reactions (e.g., allylation in ).

- Chlorine (5-position): Lower steric hindrance facilitates alkylation/arylation steps in drug synthesis ().

Stereochemical and Functional Group Modifications

- Amino-Substituted Analogs: Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride () introduces a basic amino group, enabling salt formation and solubility adjustments for biological testing.

- Hydroxyl-Substituted Derivatives : Methyl 5-chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate () exhibits hydrogen-bonding capacity, influencing crystallization and enantioselective synthesis.

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally offer better solubility in organic solvents compared to methyl analogs (e.g., ).

- 2-Methylallyl Esters : 2-Methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate () introduces allylic reactivity for further functionalization (e.g., decarboxylative coupling).

Common Pathways

- Friedel-Crafts Cyclization : Used for indene core construction ().

- Stereoselective Halogenation: Organocatalytic α-chlorination () and NaH-mediated alkylation () are key for introducing substituents.

- Palladium-Catalyzed Reactions : Critical for cross-coupling and allylation ().

Yield and Selectivity

Biological Activity

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a compound belonging to the indene derivative class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves bromination of 2,3-dihydro-1H-indene-2-carboxylic acid. The process can be optimized using various reagents under controlled conditions to enhance yield and purity. For instance, bromination can be performed using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride at low temperatures (0-5°C) to prevent over-bromination.

Antimicrobial Properties

Research indicates that indene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties .

Antitumor Activity

Indene derivatives are also recognized for their antitumor potential. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Case Studies

-

Antibacterial Activity : A comparative study evaluated the antibacterial activity of various synthesized indene derivatives against Salmonella Typhi. Ethyl 5-bromo derivatives exhibited zones of inhibition comparable to standard antibiotics, demonstrating their potential as effective antibacterial agents .

Compound Zone of Inhibition (mm) MIC (mg/mL) Ethyl 5-bromo derivative 25 mm (at 50 mg/mL) 3.125 mg/mL Ciprofloxacin 30 mm 0.5 mg/mL - Antitumor Effects : In a separate investigation focusing on cancer cell lines, ethyl 5-bromo derivatives were found to inhibit growth significantly, with IC50 values indicating effective concentration levels for therapeutic applications .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom at the 5-position and the carboxylate group are critical for its interaction with biological targets. Studies have suggested that modifications in these positions can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.